molecular formula C11H18N4 B15256282 N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine

Cat. No.: B15256282
M. Wt: 206.29 g/mol
InChI Key: AJQFFJYGRYNXNR-UHFFFAOYSA-N
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Description

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine (CAS 1311569-72-8) is a chemical intermediate with a molecular formula of C11H18N4 and a molecular weight of 206.29 g/mol . This compound is of significant interest in medicinal chemistry and antimalarial drug discovery research. Scientific literature indicates that chemical entities based on this scaffold are being investigated for their potent and fast-killing activity against the blood stages of Plasmodium falciparum , the parasite responsible for malaria . These novel inhibitors are distinguished from slower-acting protein kinase G (PKG) inhibitors and are suggested to exert their rapid parasiticidal effect through the potential targeting of serine/arginine protein kinase 2 (SRPK2), representing a novel strategic mechanism for antimalarial development . The piperidine-substituted pyridazine structure serves as a key pharmacophore for researchers exploring new treatments to combat emerging artemisinin resistance. This product is intended for laboratory research use by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine

InChI

InChI=1S/C11H18N4/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10/h3-4,10,12H,5-8H2,1-2H3

InChI Key

AJQFFJYGRYNXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N(C)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of 4-piperidone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl iodide to yield the desired pyridazin-3-amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-(4-Butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine

  • Structure : Replaces the piperidine ring with a sulfonylpiperazine group and adds a 6-methylpyridyl substituent.
  • Molecular Formula : C₁₈H₂₆N₆O₂S (MW: 390.51 g/mol).
  • The butyl chain may enhance hydrophobic interactions in binding pockets but could reduce aqueous solubility .

N-[1-(3,4-Difluorobenzyl)-4-piperidinyl]-6-(trifluoromethyl)-3-pyridazinamine

  • Structure : Features a difluorobenzyl-substituted piperidine and a trifluoromethyl group on pyridazine.
  • Key Differences :
    • Fluorine atoms improve metabolic stability and lipophilicity. The trifluoromethyl group may enhance target affinity via electron-withdrawing effects.
    • The dihydrochloride salt form (CAS: MFCD31655277) suggests optimized solubility for in vivo applications .

6-(Oxan-4-yl)pyridazin-3-amine

  • Structure : Substitutes piperidine with a tetrahydro-2H-pyran-4-yl (oxane) group.
  • Molecular Formula : C₉H₁₃N₃O (MW: 179.22 g/mol).
  • Key Differences :
    • The oxane ring introduces an oxygen atom, increasing hydrogen-bonding capacity.
    • Lower molecular weight may improve diffusion rates but reduce binding avidity compared to bulkier analogs .

6-(Piperidin-4-yl)pyridazin-3-amine Derivatives

  • Examples : Hydrochloride (CAS: 2205297-14-7) and dihydrochloride (CAS: 2311864-33-0) salts.
  • Higher solubility due to salt formation but possibly shorter half-life .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Substituents
Target Compound (Hydrobromide) 291.21 ~2.1 Moderate (HBr salt) N,6-dimethyl, piperidin-4-yl
6-(4-Butylsulfonylpiperazin-1-yl)... 390.51 ~3.5 Low (sulfonyl) Sulfonylpiperazine, 6-methylpyridyl
N-[1-(3,4-Difluorobenzyl)-4-piper... 434.36 (free base) ~3.8 High (dihydrochloride) Difluorobenzyl, trifluoromethyl
6-(Oxan-4-yl)pyridazin-3-amine 179.22 ~1.2 High Oxane ring

*LogP estimated via computational tools.

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